molecular formula C10H13FO B13931753 2-(Tert-butyl)-3-fluorophenol

2-(Tert-butyl)-3-fluorophenol

Cat. No.: B13931753
M. Wt: 168.21 g/mol
InChI Key: BDYKZMNDOYRQTR-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a tert-butyl group at the 2-position and a fluorine atom at the 3-position of the phenol ring. The tert-butyl substituent introduces significant steric bulk and hydrophobicity, distinguishing it from simpler fluorophenols like 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. For instance, the tert-butyl group likely enhances lipophilicity (logP) and reduces solubility in aqueous media compared to unsubstituted fluorophenols. This compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, analogous to tert-butyl-protected intermediates described in and .

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

2-tert-butyl-3-fluorophenol

InChI

InChI=1S/C10H13FO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3

InChI Key

BDYKZMNDOYRQTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-3-fluorophenol typically involves the introduction of the tert-butyl and fluorine substituents onto a phenol ring. One common method is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of 2-(Tert-butyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted phenols .

Scientific Research Applications

2-(Tert-butyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the tert-butyl and fluorine groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Metabolic Pathways

Fluorophenols exhibit distinct reactivity patterns depending on the position of fluorine substitution. and demonstrate that Nicotiana tabacum cell cultures glycosylate 2-fluorophenol and 4-fluorophenol into β-glucosides and β-gentiobiosides, whereas 3-fluorophenol forms only β-glucoside (17% yield).

Table 1: Glycosylation Efficiency of Fluorophenols

Compound β-Glucoside Yield β-Gentiobioside Yield
2-Fluorophenol 60% 10%
3-Fluorophenol 17% 0%
4-Fluorophenol 32% 6%

Molecular Interactions and Aggregation Behavior

, and 6 highlight weak interactions between 3-fluorophenol and the azo-dye sunset yellow, characterized by reduced diffusion coefficients and chemical shift changes. The tert-butyl group in 2-(tert-butyl)-3-fluorophenol may alter these interactions by promoting hydrophobic aggregation or steric disruption. For example, the increased hydrophobicity could enhance partitioning into sunset yellow aggregates, but steric effects might reduce binding efficiency .

Table 2: Interaction Parameters of 3-Fluorophenol with Sunset Yellow

Parameter Observation
Diffusion Coefficient Decreases in presence of sunset yellow
Bound Fraction (χasc) Increases with sunset yellow concentration
Self-Assembly Not observed in aqueous solution

Environmental Fate and Removal Efficiency

shows that Chlorella pyrenoidosa removes 3-fluorophenol more efficiently at lower concentrations (34% residual at 10 mg/L vs. ~50% at 50–100 mg/L).

Table 3: Environmental Removal of 3-Fluorophenol

Initial Concentration (mg/L) Residual Ratio (Ct/C0)
10 34.26%
50 49.18%
100 49.72%

Biological Activity

Introduction

2-(Tert-butyl)-3-fluorophenol is an organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(Tert-butyl)-3-fluorophenol is C11H15F1O, characterized by a tert-butyl group and a fluorine atom attached to a phenolic structure. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

PropertyValue
Molecular Weight182.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol/Water)Estimated to be higher than tert-butyl phenol

Antiviral Properties

Research indicates that compounds similar to 2-(tert-butyl)-3-fluorophenol exhibit antiviral properties. For instance, studies on related compounds show activity against various DNA and RNA viruses, suggesting potential applications in antiviral drug development .

Cytotoxicity and Genotoxicity

Toxicological studies have shown that certain phenolic compounds can exhibit cytotoxic effects at high concentrations. Specifically, while 2-(tert-butyl)-3-fluorophenol has not been directly studied for genotoxicity, related compounds such as p-tert-butylphenol have shown mixed results in genotoxic assays. These findings indicate the necessity for further investigation into the safety profile of 2-(tert-butyl)-3-fluorophenol .

Pharmacokinetics

The pharmacokinetic properties of 2-(tert-butyl)-3-fluorophenol are influenced by its structure. The introduction of fluorine can modify metabolic pathways, potentially affecting bioavailability and elimination from the body. Studies suggest that fluorinated compounds may have altered metabolic profiles compared to their non-fluorinated counterparts .

Case Studies

  • Antiviral Activity : A study investigating a series of fluorinated phenols found that certain derivatives exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to interference with viral entry into host cells .
  • Cytotoxicity Assessment : In a recent evaluation of various tert-butyl phenolic compounds, it was observed that while some showed promising therapeutic indices, others induced cytotoxic effects in human cell lines at elevated concentrations. This highlights the need for careful dose management when considering therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butyl)-3-fluorophenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-(tert-butyl)-3-fluorophenol can be approached via sequential alkylation and fluorination. A plausible route involves:

Friedel-Crafts alkylation : Introduce the tert-butyl group to phenol derivatives using tert-butyl chloride or alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Directed fluorination : Utilize electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction) at the meta position. Reaction temperature and solvent polarity significantly impact regioselectivity; polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
Key Consideration : Monitor steric hindrance from the tert-butyl group, which may necessitate prolonged reaction times or elevated temperatures .

Q. How can researchers verify the purity and structural integrity of 2-(tert-butyl)-3-fluorophenol?

Methodological Answer:

  • Chromatography : Use HPLC or GC with a polar stationary phase (e.g., DB-5 column) and flame ionization detection. Purity thresholds >98% are achievable with gradient elution .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic fluorine coupling patterns (e.g., doublet of doublets for ortho/meta substitution) .
    • FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected m/z ≈ 182.2 g/mol) .

Q. What safety protocols are critical when handling 2-(tert-butyl)-3-fluorophenol?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for volatile intermediates .
  • Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal in designated halogenated waste streams .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the phenolic O-H acidity in 2-(tert-butyl)-3-fluorophenol?

Methodological Answer: The fluorine atom at the meta position increases O-H acidity via inductive effects. Quantify acidity using:

  • Potentiometric titration in non-aqueous solvents (e.g., DMSO) to measure pKa shifts. Compare with non-fluorinated analogs (e.g., 2-tert-butylphenol) .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) to analyze electron density distribution and H-bonding propensity .
    Data Interpretation : Expect a pKa reduction of ~1–2 units compared to non-fluorinated derivatives .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated tert-butylphenols?

Methodological Answer: Discrepancies in reactivity (e.g., oxidation rates, coupling efficiency) may arise from:

  • Steric vs. electronic effects : Design controlled experiments to isolate variables. For example, compare tert-butyl-substituted vs. non-substituted fluorophenols in Suzuki-Miyaura coupling .
  • Impurity interference : Replicate studies using rigorously purified samples (e.g., recrystallization from hexane/EtOAc) .
  • Solvent polarity effects : Test reactions in solvents of varying polarity (e.g., toluene vs. acetonitrile) to assess dielectric constant impacts .

Q. How can 2-(tert-butyl)-3-fluorophenol be functionalized for applications in coordination chemistry or catalysis?

Methodological Answer:

  • Metal coordination : Synthesize Schiff base ligands by condensing the phenol with aldehydes (e.g., salicylaldehyde), followed by complexation with transition metals (e.g., Cu²⁺, Pd²⁺). Characterize via UV-Vis and cyclic voltammetry .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the phenolic -OH, enabling selective functionalization of the aromatic ring .
  • Cross-coupling : Employ Buchwald-Hartwig amination or Ullmann coupling with aryl halides, leveraging the fluorine atom as a directing group .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in electrophilic substitution reactions of 2-(tert-butyl)-3-fluorophenol?

Methodological Answer: Regioselectivity conflicts may stem from:

  • Competitive directing effects : The tert-butyl group (ortho/para-directing) competes with fluorine (meta-directing). Use kinetic vs. thermodynamic control experiments (e.g., nitration at 0°C vs. 80°C) to identify dominant pathways .
  • Solvent coordination : Polar solvents (e.g., DMSO) may stabilize transition states favoring fluorine-directed substitution .
    Resolution : Conduct isotopic labeling (e.g., ¹⁸O in nitration) to track substituent effects via MS/MS fragmentation .

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